1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound “1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide” belongs to the class of organic compounds known as phenylpyridazines. These are organic compounds containing a pyridazine ring substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives and their isosteres were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, one compound was found to crystallize in a monoclinic P 2 1 / n space group .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, one compound had a melting point of 210–212°C .Scientific Research Applications
Synthetic Applications
Research into the synthesis of compounds featuring triazole and pyridazine rings, similar to the compound , has led to the development of novel synthetic routes and methodologies. For instance, Westerlund et al. (1980) describe the preparation of 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, showcasing a method that might be applicable to synthesizing related structures (Westerlund, 1980). Similarly, research by Chattopadhyay et al. (2010) on thiazolo[5,4-d]pyrimidines presents a precursor approach for the synthesis of heteroarylthiazolo pyrimidine motifs, which could be relevant for designing synthesis pathways for the target compound (Chattopadhyay et al., 2010).
Biological Activities
The structural features of the compound suggest potential for biological activities, as seen in related research. Balandis et al. (2019) synthesized 1,3-disubstituted pyrrolidinone derivatives bearing triazole moieties and tested them for antibacterial activity, providing a precedent for the antimicrobial potential of triazole-containing compounds (Balandis et al., 2019). Moreover, Ilić et al. (2011) explored the antiproliferative activity of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, hinting at the possible utility of the compound in cancer research (Ilić et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . They can interact with a variety of enzymes and receptors .
Mode of Action
Triazole compounds, which are part of the compound’s structure, are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They can make specific interactions with different target receptors .
Biochemical Pathways
Similar compounds have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have shown a range of pharmacological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
The biological activity of similar compounds can be influenced by their chemical structure and the presence of different substituents .
Future Directions
Properties
IUPAC Name |
1-methyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N8OS/c1-21-7-11(16-20-21)14(23)15-6-13-18-17-12-3-2-10(19-22(12)13)9-4-5-24-8-9/h2-5,7-8H,6H2,1H3,(H,15,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POIGPMHAQXUGON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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